

An In-Depth Technical Guide to Captopril EP Impurity J

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Compound of Interest

Compound Name: *Captopril EP Impurity J*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Captopril EP Impurity J**, a known impurity of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. This document details its chemical identity, potential formation pathways, and analytical methodologies for its identification and characterization, adhering to the highest standards of scientific accuracy for professionals in drug development and research.

Introduction

Captopril is a widely prescribed medication for the treatment of hypertension and heart failure. [1] As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. **Captopril EP Impurity J** is one of the related substances listed in the European Pharmacopoeia (EP) for Captopril.[2] Understanding the chemical nature, formation, and analytical control of this impurity is paramount for pharmaceutical scientists and researchers involved in the development, manufacturing, and quality control of Captopril. This guide serves as a technical resource, consolidating available information on **Captopril EP Impurity J**.

Chemical Identity of Captopril EP Impurity J

Captopril EP Impurity J is chemically known as (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid.[3][4][5][6] It is also commonly referred to by its synonyms, Acetylcaptopril or S-Acetylcaptopril.[3][5][7] The key chemical identifiers and

properties of this impurity are summarized in the table below. A hydrated form of this impurity has also been reported.[8]

Identifier	Value	References
IUPAC Name	(2S)-1-[(2S)-3-(Acetylulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid	[5]
Synonyms	Acetylcaptopril, S-Acetylcaptopril, L-Proline, 1-[3-(acetylthio)-2-methyl-1-oxopropyl]-, (S)	[3][5][7]
CAS Number	64838-55-7	[3][4][5]
Molecular Formula	C ₁₁ H ₁₇ NO ₄ S	[3][4][5]
Molecular Weight	259.32 g/mol	[3][4][5]
SMILES String	S(C--INVALID-LINK--C(=O)N1-INVALID-LINK--C(=O)[O-])C(=O)C	[2]
InChI Key	ZNQRGUYIJKSRYCI-APPZFPMSA-M	[2]

The chemical structure of **Captopril EP Impurity J** is depicted in the following diagram:

Figure 1. Chemical structure of **Captopril EP Impurity J**.

Formation and Significance of Captopril EP Impurity J

Captopril EP Impurity J is recognized as a process-related impurity in the synthesis of Captopril.[7] Its structure suggests that it is a derivative of Captopril where the free thiol (-SH) group is acetylated. This acetylation could potentially occur under several circumstances:

- Incomplete Hydrolysis: One of the synthetic routes to Captopril involves the hydrolysis of an S-acetyl protected precursor.[8] If this hydrolysis reaction does not go to completion, the unreacted acetylated intermediate would remain as an impurity, which is **Captopril EP Impurity J**. A patent describes the preparation of Captopril from N-(D- α -methyl- β -acetylthiopropionyl)-L-proline, which is essentially Impurity J.[9]
- Degradation: While the primary degradation product of Captopril is often the disulfide impurity (Impurity A), the formation of other degradation products under various stress conditions (e.g., oxidative, UV light) has been reported.[3][10] It is conceivable that under certain conditions, acetylation of the thiol group could occur if a source of acetyl groups is present.
- Reaction with Excipients: Although less common, interaction between the active pharmaceutical ingredient (API) and excipients in a formulation can lead to the formation of new impurities.

The presence of impurities in a drug substance can affect its safety and efficacy. Therefore, the levels of **Captopril EP Impurity J** are strictly controlled as per the European Pharmacopoeia monograph for Captopril.

Analytical Methodologies

The primary analytical technique for the detection and quantification of Captopril and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[3][10] More sensitive methods utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) have also been developed for the analysis of Captopril in various matrices.[11][12][13]

Experimental Protocol: HPLC-UV Method for Captopril Impurity Profiling

While a specific, detailed protocol for the analysis of only Impurity J is not readily available in public literature, a general method for the analysis of Captopril and its official impurities (including A, B, C, D, and E) can be adapted. The following is a representative protocol based on published methods.[3][10]

Chromatographic Conditions:

- Column: Luna C18 (250 x 4.6 mm, 5 μ m) or equivalent reversed-phase column.
- Mobile Phase A: 15 mM Phosphoric Acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution:
 - 0-1 min: 95% A, 5% B
 - 1-20 min: Linear gradient to 50% A, 50% B
 - Hold at 50% A, 50% B for a specified time.
- Flow Rate: 1.2 mL/min.
- Column Temperature: 50 °C.
- Detection Wavelength: 210 nm.
- Injection Volume: 20 μ L.

Sample Preparation:

- Accurately weigh and dissolve the Captopril sample in the mobile phase to achieve a known concentration (e.g., 0.5 mg/mL).
- Filter the solution through a 0.45 μ m syringe filter before injection.

System Suitability:

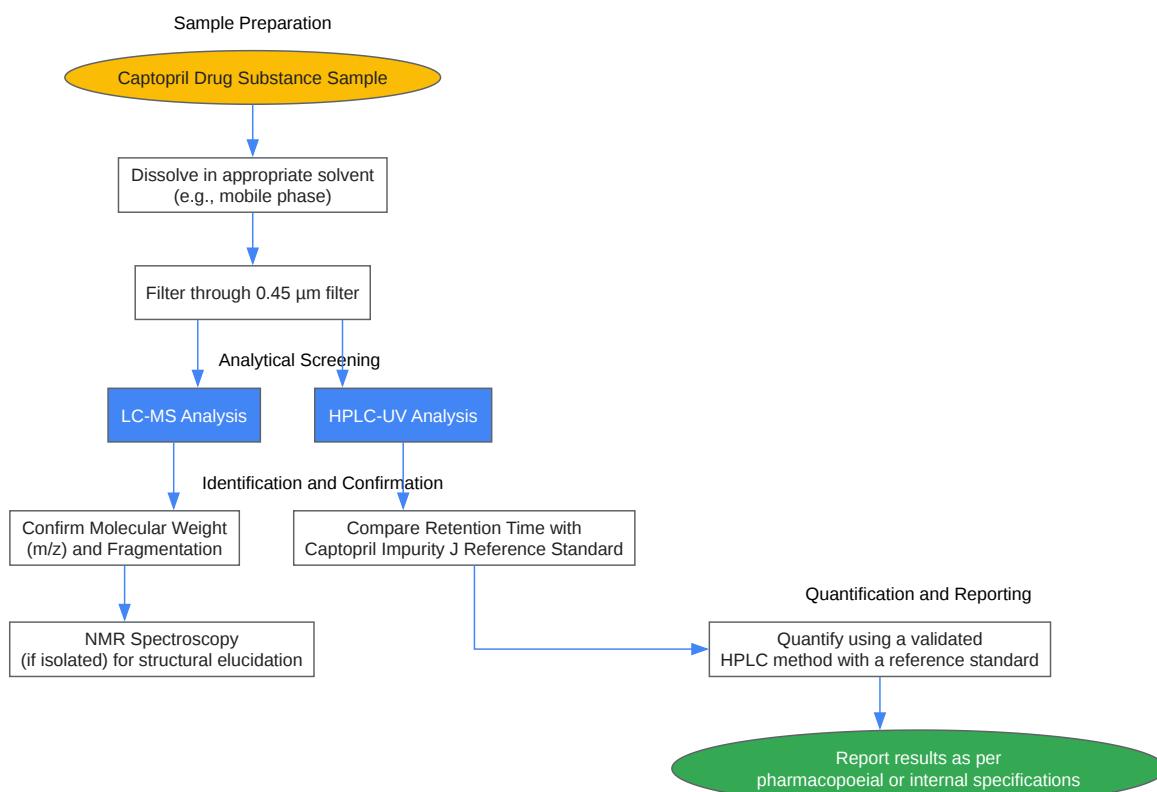
A resolution solution containing Captopril and its known impurities, including a reference standard for Impurity J, should be used to verify the separation and resolution of the chromatographic system. The resolution between adjacent peaks should be greater than 1.5.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the structural confirmation of impurities. For **Captopril EP Impurity J**, electrospray ionization (ESI) in positive mode would likely be used. The expected $[M+H]^+$ ion would be at m/z 260.09. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for unambiguous identification.

Logical Workflow for Identification and Characterization

The following diagram illustrates a logical workflow for the identification, characterization, and quantification of **Captopril EP Impurity J** in a sample of Captopril drug substance.

[Click to download full resolution via product page](#)**Figure 2.** Workflow for the analysis of **Captopril EP Impurity J**.

Conclusion

Captopril EP Impurity J, or Acetylcaptopril, is a critical process-related impurity of Captopril that requires careful monitoring and control. This technical guide has provided a detailed overview of its chemical identity, likely formation pathways, and the analytical methodologies employed for its detection and quantification. A thorough understanding of this impurity is essential for ensuring the quality, safety, and efficacy of Captopril drug products. While detailed proprietary information on its synthesis and spectroscopic characterization is not widely available in the public domain, the information presented here provides a solid foundation for researchers and drug development professionals.

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